Cas no 90110-33-1 (3-Chloro-2-hydroxy-5-methoxybenzaldehyde)
3-Chloro-2-hydroxy-5-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-2-hydroxy-5-methoxybenzaldehyde
- AKOS000112591
- QBMCHZROYVXWMF-UHFFFAOYSA-N
- EN300-2088887
- SCHEMBL4376307
- 90110-33-1
- Z1255358236
- DB-193885
- MFCD15143231
-
- Inchi: 1S/C8H7ClO3/c1-12-6-2-5(4-10)8(11)7(9)3-6/h2-4,11H,1H3
- InChI Key: QBMCHZROYVXWMF-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=O)C=1O)OC
Computed Properties
- Exact Mass: 186.0083718g/mol
- Monoisotopic Mass: 186.0083718g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 46.5Ų
3-Chloro-2-hydroxy-5-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019144151-1g |
3-Chloro-2-hydroxy-5-methoxybenzaldehyde |
90110-33-1 | 95% | 1g |
$400.00 | 2023-08-31 | |
| Chemenu | CM126263-1g |
3-chloro-2-hydroxy-5-methoxybenzaldehyde |
90110-33-1 | 95% | 1g |
$296 | 2023-01-09 | |
| Enamine | EN300-2088887-1.0g |
3-chloro-2-hydroxy-5-methoxybenzaldehyde |
90110-33-1 | 95% | 1g |
$0.0 | 2023-06-06 | |
| 1PlusChem | 1P00IGHM-50mg |
3-Chloro-2-hydroxy-5-methoxybenzaldehyde |
90110-33-1 | 95% | 50mg |
$269.00 | 2024-04-20 | |
| 1PlusChem | 1P00IGHM-100mg |
3-Chloro-2-hydroxy-5-methoxybenzaldehyde |
90110-33-1 | 95% | 100mg |
$369.00 | 2024-04-20 | |
| 1PlusChem | 1P00IGHM-250mg |
3-Chloro-2-hydroxy-5-methoxybenzaldehyde |
90110-33-1 | 95% | 250mg |
$516.00 | 2024-04-20 | |
| 1PlusChem | 1P00IGHM-500mg |
3-Chloro-2-hydroxy-5-methoxybenzaldehyde |
90110-33-1 | 95% | 500mg |
$778.00 | 2024-04-20 | |
| 1PlusChem | 1P00IGHM-1g |
3-Chloro-2-hydroxy-5-methoxybenzaldehyde |
90110-33-1 | 95% | 1g |
$981.00 | 2024-04-20 | |
| 1PlusChem | 1P00IGHM-2.5g |
3-Chloro-2-hydroxy-5-methoxybenzaldehyde |
90110-33-1 | 95% | 2.5g |
$1859.00 | 2024-04-20 | |
| 1PlusChem | 1P00IGHM-5g |
3-Chloro-2-hydroxy-5-methoxybenzaldehyde |
90110-33-1 | 95% | 5g |
$2722.00 | 2024-04-20 |
3-Chloro-2-hydroxy-5-methoxybenzaldehyde Suppliers
3-Chloro-2-hydroxy-5-methoxybenzaldehyde Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3-Chloro-2-hydroxy-5-methoxybenzaldehyde
Introduction to 3-Chloro-2-hydroxy-5-methoxybenzaldehyde (CAS No. 90110-33-1)
3-Chloro-2-hydroxy-5-methoxybenzaldehyde, also known by its CAS number 90110-33-1, is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique chemical structure, which includes a chloro, hydroxy, and methoxy substituent on a benzaldehyde backbone. The combination of these functional groups imparts specific properties that make it an important intermediate in various synthetic pathways and biological studies.
The molecular formula of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde is C9H9O3Cl, and its molecular weight is approximately 188.62 g/mol. The compound exists as a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point is around 85-87°C, and it has a characteristic aldehyde odor.
In the realm of synthetic chemistry, 3-Chloro-2-hydroxy-5-methoxybenzaldehyde serves as a valuable building block for the synthesis of more complex molecules. Its reactivity is primarily centered around the aldehyde group, which can undergo various reactions such as nucleophilic addition, condensation, and reduction. The presence of the hydroxy and methoxy groups also provides additional functional handles for further derivatization. For instance, the hydroxy group can be converted into an ester or ether, while the methoxy group can be deprotected or substituted to introduce new functionalities.
The biological significance of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde has been the subject of numerous studies. Recent research has highlighted its potential as a lead compound in drug discovery. One notable area of interest is its activity against various enzymes and receptors involved in disease pathways. For example, studies have shown that derivatives of this compound exhibit potent inhibitory effects on certain kinases and proteases, making them promising candidates for the treatment of cancer and inflammatory diseases.
In addition to its enzymatic inhibition properties, 3-Chloro-2-hydroxy-5-methoxybenzaldehyde has also been investigated for its antioxidant and anti-inflammatory activities. These properties are attributed to the presence of the hydroxy and methoxy groups, which can scavenge free radicals and modulate inflammatory responses. Preclinical studies have demonstrated that this compound can reduce oxidative stress and inflammation in cellular models, suggesting its potential therapeutic applications in conditions such as neurodegenerative diseases and cardiovascular disorders.
The safety profile of 3-Chloro-2-hydroxy-5-methoxybenzaldehyde is another critical aspect that has been extensively studied. Toxicological evaluations have shown that this compound exhibits low toxicity at therapeutic concentrations. However, like many organic compounds, it should be handled with care to avoid skin contact and inhalation. Proper safety measures should be followed during laboratory use to ensure the well-being of researchers.
In conclusion, 3-Chloro-2-hydroxy-5-methoxybenzaldehyde (CAS No. 90110-33-1) is a multifaceted compound with significant potential in both synthetic chemistry and biological research. Its unique chemical structure and diverse reactivity make it an essential intermediate for the synthesis of advanced materials and pharmaceuticals. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in the scientific community.
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